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Experimental Protocols & Key Findings

To help you evaluate the data, here is a detailed breakdown of the methodologies and contextual findings

from the core studies.

PRIMO Trial (NCT03372057): Duvelisib Monotherapy

This pivotal phase 2 trial established the single-agent activity of duvelisib in PTCL [1] [2].

Methodology: An open-label, single-arm trial. Patients with relapsed/refractory PTCL (including TFH
phenotype) received duvelisib 75 mg twice daily for two 28-day cycles, then 25 mg twice daily
thereafter. The primary endpoint was ORR assessed by an independent review committee [2].
Key Findings: The trial confirmed duvelisib is active in PTCL. The unique dosing schedule was

designed to maximize initial tumor control while mitigating later immune-mediated toxicities [1].

Phase Ib/IIa Combination Study (NCT02783625): Duvelisib +
Romidepsin

This study investigated whether combining duvelisib with the histone deacetylase (HDAC) inhibitor

romidepsin could improve efficacy and attenuate toxicity [3].

Methodology: A multicenter study where patients received duvelisib in combination with either

romidepsin or bortezomib. The duvelisib-romidepsin arm determined a maximum tolerated dose of
duvelisib 75 mg twice daily with romidepsin. The primary endpoint was safety and MTD;

secondary endpoints included ORR and CR [3].
Key Findings: The combination was notably effective, with CR rates reaching 44% in the PTCL
subgroup. Exploratory analysis showed increased response rates in patients with the TFH
subtype. Importantly, the combination resulted in lower grade 3/4 hepatotoxicity (14%) compared

to historical data with duvelisib monotherapy (40%), suggesting a more favorable safety profile [3].

Mechanism of Action & Rationale for Combination

Duvelisib's efficacy in TFH lymphomas is rooted in its targeted mechanism of action, and its effect is

potentially enhanced when combined with an HDAC inhibitor.
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PI3K Signaling Pathway & Therapeutic Intervention HDAC Inhibition
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The diagram above illustrates the synergistic rationale:

Duvelisib's Role: As a dual inhibitor of PI3K-δ and PI3K-γ isoforms (predominantly expressed in

leukocytes), duvelisib directly blocks pro-survival signals in lymphoma cells and modulates the tumor
microenvironment [1] [3].

Romidepsin's Role: This HDAC inhibitor alters gene expression by promoting chromatin relaxation,
leading to cell cycle arrest and apoptosis in cancer cells [3].

Synergistic Effect: The combination simultaneously targets cell survival pathways (duvelisib) and
promotes cell death (romidepsin). Research also suggests romidepsin may help mitigate certain

inflammatory toxicities associated with PI3K inhibition [3].

Future Clinical Development
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The promising data from earlier studies has led to the initiation of a confirmatory phase 3 trial.

TERZO Trial (NCT06522737): This ongoing randomized, controlled trial compares duvelisib against
investigator's choice of gemcitabine or bendamustine in patients with relapsed/refractory nodal T-cell

lymphoma with a TFH phenotype. The primary endpoint is progression-free survival, and the study is
designed with regulatory intent. If positive, it could lead to the approval of duvelisib for this specific

indication [1] [2].

In summary, for researchers and drug development professionals, the data indicates:

For TFH nodal PTCL, duvelisib monotherapy shows a CR of approximately 33%, while combination

with romidepsin appears to improve the CR to ~40-44%.
The duvelisib-romidepsin combination offers a compelling efficacy profile with a potentially

ameliorated toxicity signature, representing a significant advance for a population with limited options.
The ongoing TERZO phase 3 trial will provide the definitive, high-level evidence needed to confirm

these findings.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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